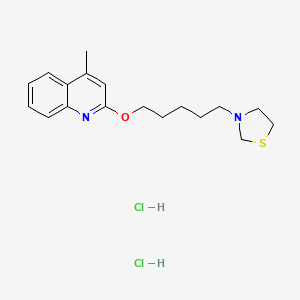

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride

描述

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and a pentyl chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride typically involves the reaction of 4-methyl-2-quinoline with a pentyl halide to form the quinoline-pentyl intermediate. This intermediate is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

化学反应分析

Types of Reactions

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

科学研究应用

Diabetes Management

Thiazolidine derivatives are primarily utilized in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that these compounds can significantly reduce glycated hemoglobin (HbA1c) levels by approximately 1.0% to 1.5% .

Case Studies:

- PROactive Study : This large-scale trial evaluated pioglitazone's effects on cardiovascular outcomes in patients with T2DM. The study concluded that pioglitazone reduced the risk of macrovascular events, although it did not meet its primary endpoint of reducing composite cardiovascular events significantly .

- ADOPT Trial : This trial indicated that rosiglitazone provided better long-term glycemic control compared to metformin or glyburide over five years, highlighting its durability as an antidiabetic agent .

Cardiovascular Benefits

Recent findings suggest that thiazolidinediones may also confer cardiovascular benefits beyond glycemic control. For instance, pioglitazone has been associated with reductions in myocardial infarction and ischemic stroke risks .

Meta-analysis Insights:

A meta-analysis indicated that both pioglitazone and rosiglitazone improve lipid profiles, with pioglitazone notably lowering triglyceride levels and increasing HDL cholesterol levels .

Safety Concerns

Despite their benefits, thiazolidinediones are associated with several safety concerns:

- Fracture Risk : Studies indicate an increased risk of fractures among long-term users of TZDs, particularly in women .

- Bladder Cancer Risk : There is evidence suggesting a modest increase in bladder cancer risk associated with prolonged use of pioglitazone, prompting careful patient selection .

Comparative Effectiveness

| Compound | Glycemic Control | Cardiovascular Outcomes | Fracture Risk | Cancer Risk |

|---|---|---|---|---|

| Pioglitazone | Significant | Reduced MI & stroke risk | Increased | Modest increase |

| Rosiglitazone | Significant | Mixed results | Increased | Not significantly increased |

作用机制

The mechanism of action of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The thiazolidine ring may interact with proteins, affecting their function and leading to various biological effects.

相似化合物的比较

Similar Compounds

- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride

- Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride

Uniqueness

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride is unique due to its specific pentyl chain length, which may influence its biological activity and chemical reactivity compared to similar compounds with different chain lengths.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

生物活性

Thiazolidine, specifically the compound "Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride," is a derivative of thiazolidinediones (TZDs), which are known for their role in modulating insulin sensitivity and their potential therapeutic applications in various metabolic disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and associated research findings.

Thiazolidinediones primarily exert their effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The activation of PPAR-γ leads to:

- Increased Insulin Sensitivity : TZDs enhance insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes mellitus (T2DM).

- Anti-inflammatory Effects : By modulating inflammatory pathways, TZDs can reduce chronic inflammation associated with obesity and insulin resistance.

- Lipid Metabolism Regulation : These compounds influence lipid storage and fatty acid metabolism, contributing to improved lipid profiles in patients.

Effects on Liver Fibrosis

A meta-analysis involving thiazolidinedione therapy has shown significant benefits in patients with nonalcoholic steatohepatitis (NASH). Key findings include:

- Reversal of Advanced Fibrosis : Thiazolidinedione therapy was associated with improved fibrosis stages (OR, 3.15; 95% CI, 1.25-7.93; P = .01) and resolution of NASH (OR, 3.22; 95% CI, 2.17-4.79; P < .001) .

- Benefits Independent of Diabetes Status : Improvements were noted even in patients without diabetes, indicating broader therapeutic potential .

Cardiovascular Benefits

The PROactive trial assessed the cardiovascular outcomes associated with pioglitazone (a TZD). Key results indicated:

- Reduction in Macrovascular Events : There was a non-significant reduction in composite disease-related events by 10% (HR = 0.90; P = 0.095) and a significant reduction in hard macrovascular events by 16% (HR = 0.84; P < 0.05) .

Adverse Effects

While thiazolidinediones exhibit beneficial effects, they are also associated with certain risks:

- Weight Gain and Edema : Common side effects include weight gain and lower limb edema.

- Fracture Risk : Studies have shown an increased risk of fractures among users of TZDs, particularly with prolonged use .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of thiazolidine derivatives:

- Antimicrobial Activity : A study on quinazolinone derivatives showed that certain thiazolidine compounds exhibited broad-spectrum antimicrobial activity comparable to established antibiotics .

- Antitumor Properties : Research has indicated that thiazolidine derivatives possess antitumor activity, with some compounds demonstrating significant growth inhibition against various cancer cell lines .

属性

IUPAC Name |

3-[5-(4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS.2ClH/c1-15-13-18(19-17-8-4-3-7-16(15)17)21-11-6-2-5-9-20-10-12-22-14-20;;/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHKPCLPDNVUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OCCCCCN3CCSC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194271 | |

| Record name | Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-22-6 | |

| Record name | Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。